Pinnatoxin-G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

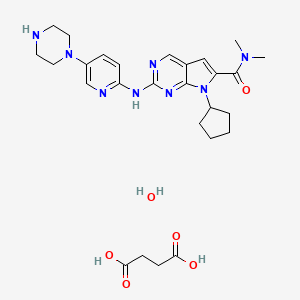

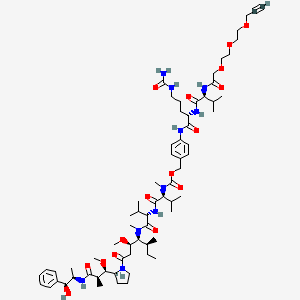

Pinnatoxins are paralytic chemical compounds that inhibit neuronal and muscle-type nicotinic acetylcholine receptors . They are produced by the peridinoid dinoflagellate Vulcanodinium rugosum . Eight subtypes, designated pinnatoxin A-H, have been described . Pinnatoxin G (PnTX-G) is a marine toxin belonging to the class of cyclic imines .

Synthesis Analysis

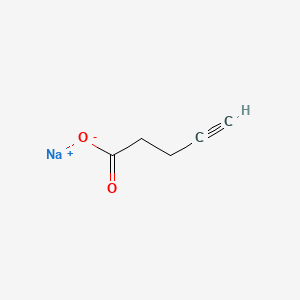

The synthesis of pinnatoxins involves several key structural elements. The structure of pinnatoxin is composed of a cyclic imine (A ring) spirolinked to a cyclohexene ring (G ring), a dispiro 6,5,6 tricyclic ketal at C12-C23 (rings B, C, D), a bridged bicyclic ketal at C25-C30 (rings E, F) and a 27-membered macrocyclic ring spanning C5-C31 .Molecular Structure Analysis

The molecular formula of Pinnatoxin G is C42H63NO7 . It has an average mass of 693.952 Da and a monoisotopic mass of 693.460449 Da .Chemical Reactions Analysis

Pinnatoxins are part of the cyclic imine group of marine toxins . This group currently consists of pinnatoxins, pteriatoxins, spirolides, gymnodimines, spiro-prorocentimine and portimine .Physical And Chemical Properties Analysis

Pinnatoxin G is a lipophilic compound . It is part of the cyclic imine group of marine toxins .Applications De Recherche Scientifique

Cytotoxicity and Cancer Research

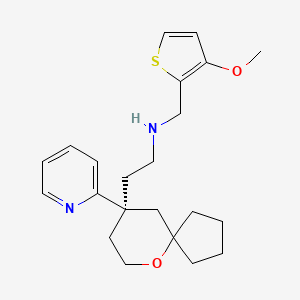

Pinnatoxin G, a neurotoxin produced by dinoflagellates, has shown significant cytotoxic effects on various cancer cell lines. Its mechanism of action involves antagonism of the nicotinic acetylcholine receptors, particularly the α7 subunit, which is often upregulated in cancer cells. This antagonism contributes to cell cycle arrest and induces classical apoptosis in cancer cells, making Pinnatoxin G a potential agent for cancer therapy (Clarke et al., 2021).

Neurotoxicity and Receptor Interaction

Pinnatoxins, including Pinnatoxin G, are known for their high-affinity binding and potent antagonism of neuronal α7 nicotinic acetylcholine receptors (nAChRs). They also interact with muscle-type α12βγδ nAChRs. Structural studies reveal that the hydrophobic portion and cyclic imine of Pinnatoxin G play a crucial role in its tight binding and neurotoxic effects (Bourne et al., 2015).

Binding Affinity to Receptor Subtypes

Pinnatoxin G, along with its isomers E and F, binds with high affinity to both muscle-type and neuronal nAChRs. This binding affinity and functional antagonism potentially contribute to its overall toxicity profile, making it a subject of interest in studies related to neurotoxicity and receptor pharmacology (Hellyer et al., 2015).

Mécanisme D'action

Pinnatoxin A, G, E and F display a high-affinity antagonism for the neuronal α7 and muscle α1 2 βϒδ nicotine acetylcholine receptors (nAChRs) . The affinity of pinnatoxins for nAChR subtypes is the result of a selectivity mechanism: the bulky bridged EF-ketal ring, specific for pinnatoxins, is able to interact with the sequence-variable loop F of the nAChRs .

Safety and Hazards

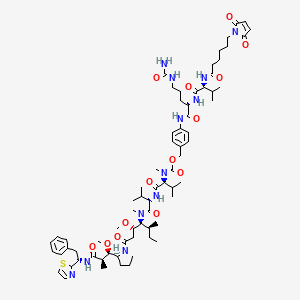

Pinnatoxin G is classified as a Flammable Liquid 2, Acute Toxicity 3 (Oral, Dermal, Inhalation), Eye Irritation 2A, Reproductive Toxicity 1B, and Specific Target Organ Toxicity After Single Exposure 1 and 3 . It is highly flammable and toxic if swallowed, in contact with skin, and if inhaled . It may damage fertility or the unborn child and cause damage to organs .

Orientations Futures

The increasing worldwide occurrence of both the dinoflagellate Vulcanodinium rugosum and PnTX-contaminated shellfish, due to climate warming, raises concerns about the potential adverse impact that exposure to pinnatoxins may have for human health . Despite results indicating that this toxin was not a potential risk through the mussel ingestion, it should be considered in the shellfish safety monitoring programs through the LC–MS/MS methods .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pinnatoxin-G involves the use of a convergent strategy, where two key fragments are synthesized separately and then coupled together. The first fragment is a tetrahydropyran derivative, while the second fragment is a C22-C28 fragment containing the side chain. The coupling of these two fragments is achieved through a palladium-catalyzed cross-coupling reaction.", "Starting Materials": [ "2,3-dimethoxy-5-methyl-1,4-benzoquinone", "2,4-pentanedione", "trimethylsilyl chloride", "lithium aluminum hydride", "dihydropyran", "acrylic acid", "methyl acrylate", "methyl vinyl ketone", "3-methyl-1-butene", "2-bromohexane", "sodium hydride", "3-bromopropene", "2-bromo-1-heptene", "4-pentyn-1-ol" ], "Reaction": [ "Synthesis of the tetrahydropyran derivative: 2,3-dimethoxy-5-methyl-1,4-benzoquinone is reacted with 2,4-pentanedione and trimethylsilyl chloride to give the corresponding enone. This enone is reduced with lithium aluminum hydride to give the diol, which is then protected with dihydropyran to give the tetrahydropyran derivative.", "Synthesis of the C22-C28 fragment: Acrylic acid is esterified with methyl acrylate to give methyl 3-(prop-2-enoyloxy)propionate. This compound is then reacted with methyl vinyl ketone and 3-methyl-1-butene to give the corresponding diene. The diene is then subjected to a palladium-catalyzed cross-coupling reaction with 2-bromohexane to give the C22-C28 fragment.", "Coupling of the two fragments: The tetrahydropyran derivative and the C22-C28 fragment are coupled together through a palladium-catalyzed cross-coupling reaction using sodium hydride as a base. The resulting product is then subjected to a series of reactions, including a Grignard reaction with 3-bromopropene and a Wittig reaction with 2-bromo-1-heptene, to give the final product, Pinnatoxin-G." ] } | |

Numéro CAS |

1312711-74-2 |

Nom du produit |

Pinnatoxin-G |

Formule moléculaire |

C42 H63 N O7 |

Poids moléculaire |

693.95 |

Synonymes |

Pinnatoxin G |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B1139202.png)

![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)

![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)